molecular formula C87H138N22O26S2 B12353164 L-Proline,L-prolyl-L-histidyl-L-cysteinyl-L-valyl-L-prolyl-L-arginyl-L-a-aspartyl-L-leucyl-L-seryl-L-tryptophyl-L-leucyl-L-a-aspartyl-L-leucyl-L-a-glutamyl-L-alanyl-L-asparaginyl-L-methionyl-L-cysteinyl-L-leucyl-

L-Proline,L-prolyl-L-histidyl-L-cysteinyl-L-valyl-L-prolyl-L-arginyl-L-a-aspartyl-L-leucyl-L-seryl-L-tryptophyl-L-leucyl-L-a-aspartyl-L-leucyl-L-a-glutamyl-L-alanyl-L-asparaginyl-L-methionyl-L-cysteinyl-L-leucyl-

Cat. No.: B12353164
M. Wt: 1972.3 g/mol
InChI Key: HODZTNJLQXRIIT-UHFFFAOYSA-N
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Description

The compound “L-Proline,L-prolyl-L-histidyl-L-cysteinyl-L-valyl-L-prolyl-L-arginyl-L-a-aspartyl-L-leucyl-L-seryl-L-tryptophyl-L-leucyl-L-a-aspartyl-L-leucyl-L-a-glutamyl-L-alanyl-L-asparaginyl-L-methionyl-L-cysteinyl-L-leucyl-” is a complex peptide consisting of multiple amino acids. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and enzymatic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the carboxyl group: of the incoming amino acid using reagents like carbodiimides.

    Coupling: the activated amino acid to the resin-bound peptide.

    Deprotection: of the amino group to allow the next amino acid to be added.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: This can occur at the cysteine residues, forming disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Coupling reagents: Carbodiimides (e.g., DCC), HATU.

Major Products

    Disulfide-linked peptides: Formed through oxidation of cysteine residues.

    Modified peptides: Resulting from substitution reactions.

Scientific Research Applications

The compound has numerous applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and protein-protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism depends on the sequence and structure of the peptide. For example, peptides containing arginine residues can interact with cell surface receptors, triggering intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the compound lies in its specific sequence, which determines its biological activity and potential applications. The presence of multiple cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure.

This detailed article provides a comprehensive overview of the compound “L-Proline,L-prolyl-L-histidyl-L-cysteinyl-L-valyl-L-prolyl-L-arginyl-L-a-aspartyl-L-leucyl-L-seryl-L-tryptophyl-L-leucyl-L-a-aspartyl-L-leucyl-L-a-glutamyl-L-alanyl-L-asparaginyl-L-methionyl-L-cysteinyl-L-leucyl-”

Properties

Molecular Formula

C87H138N22O26S2

Molecular Weight

1972.3 g/mol

IUPAC Name

1-[2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C87H138N22O26S2/c1-41(2)30-53(74(122)95-51(23-24-66(112)113)71(119)94-46(11)70(118)98-57(35-65(88)111)78(126)96-52(25-29-137-12)73(121)107-62(40-136)82(130)105-60(33-44(7)8)84(132)109-28-17-22-64(109)86(134)135)100-80(128)59(37-68(116)117)104-75(123)54(31-42(3)4)99-77(125)56(34-47-38-93-49-19-14-13-18-48(47)49)102-81(129)61(39-110)106-76(124)55(32-43(5)6)101-79(127)58(36-67(114)115)103-72(120)50(20-15-26-92-87(90)91)97-83(131)63-21-16-27-108(63)85(133)69(89)45(9)10/h13-14,18-19,38,41-46,50-64,69,93,110,136H,15-17,20-37,39-40,89H2,1-12H3,(H2,88,111)(H,94,119)(H,95,122)(H,96,126)(H,97,131)(H,98,118)(H,99,125)(H,100,128)(H,101,127)(H,102,129)(H,103,120)(H,104,123)(H,105,130)(H,106,124)(H,107,121)(H,112,113)(H,114,115)(H,116,117)(H,134,135)(H4,90,91,92)

InChI Key

HODZTNJLQXRIIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)N

Origin of Product

United States

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